molecular formula C18H15ClN2O2 B14984141 2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B14984141
M. Wt: 326.8 g/mol
InChI Key: BJPQLZQYPPTKHO-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide is an organic compound that belongs to the class of acetamides. It features a chlorophenoxy group and a methylquinolinyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with 2-methylquinolin-8-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinolinyl ketones or carboxylic acids.

    Reduction: Formation of quinolinyl alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide: shares similarities with other acetamides and quinoline derivatives.

    2-(3-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(3-chlorophenoxy)-N-(2-ethylquinolin-8-yl)acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-12-8-9-13-4-2-7-16(18(13)20-12)21-17(22)11-23-15-6-3-5-14(19)10-15/h2-10H,11H2,1H3,(H,21,22)

InChI Key

BJPQLZQYPPTKHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC(=CC=C3)Cl)C=C1

Origin of Product

United States

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